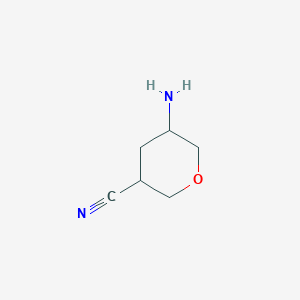

5-Aminotetrahydro-2H-pyran-3-carbonitrile

Description

Properties

IUPAC Name |

5-aminooxane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-2-5-1-6(8)4-9-3-5/h5-6H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIQPECIIHRPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented approach involves the base-promoted cyclocondensation of α-keto dithioacetals (AKDTAs) with malononitrile. This domino process, adapted from methodologies developed for analogous pyranone derivatives, proceeds through three sequential stages: nucleophilic addition–elimination, intramolecular O-cyclization, and acid-mediated aromatization.

In a typical procedure, AKDTAs (1 mmol) react with malononitrile (1 mmol) in dimethylformamide (DMF) under anhydrous conditions, catalyzed by powdered potassium hydroxide (1.2 mmol) at 100°C. The reaction initiates with thiolate elimination from the AKDTA, generating a reactive α,β-unsaturated ketone intermediate. Malononitrile then undergoes conjugate addition at the β-position, followed by cyclization to form the tetrahydropyran ring. Subsequent acidification with hydrochloric acid (1 N) induces dehydration, yielding the target nitrile.

Optimization and Yield Considerations

Key parameters influencing yield include:

-

Base stoichiometry : Excess KOH (≥1.2 equiv.) ensures complete deprotonation of malononitrile, accelerating nucleophilic attack.

-

Solvent polarity : DMF enhances solubility of ionic intermediates, achieving yields >80% compared to <50% in THF or toluene.

-

Temperature profile : Maintaining 100°C prevents premature cyclization while ensuring complete elimination of methylthiol byproducts.

Michael Addition-Cyclization Cascade

Strategy Development

Building on thiophene synthesis protocols, a Michael addition-cyclization cascade utilizing α,β-unsaturated carbonyl precursors has been adapted for pyran formation. The method employs cyanothioacetamide derivatives as dual nucleophiles, attacking activated enones followed by 6-endo-trig cyclization to construct the tetrahydropyran core.

Experimental Protocol

A representative synthesis involves:

-

Reacting ethyl 3-aminocrotonate (1 mmol) with acrylonitrile (1.2 mmol) in ethanol at reflux, forming a γ,δ-unsaturated nitrile.

-

Treating the intermediate with ammonium acetate (2 mmol) in acetic acid, inducing tandem Michael addition and cyclization.

-

Neutralizing with aqueous sodium bicarbonate and extracting with dichloromethane to isolate the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Stereochemical Outcomes

Density functional theory (DFT) calculations at the r2SCAN-3c level reveal that cyclization proceeds preferentially through a chair-like transition state, favoring the trans-diastereomer by 3.2 kcal/mol. This stereoselectivity is critical for pharmaceutical applications requiring defined spatial arrangements.

Reductive Amination of Pyranone Precursors

Two-Step Synthesis Pathway

For substrates sensitive to strong bases, a sequential oxidation-amination approach proves effective:

-

Pyranone synthesis : Cyclizing 4-oxopentanenitrile with para-toluenesulfonic acid in toluene yields 2H-pyran-3-carbonitrile-5-one (87% yield).

-

Reductive amination : Treating the ketone with ammonium formate and 10% Pd/C under hydrogen (50 psi, 80°C) for 12 hours installs the amino group via Leuckart-Wallach-type mechanism.

Advantages and Limitations

-

Advantage : Avoids strongly basic conditions, compatible with acid-sensitive functional groups.

-

Limitation : Requires high-pressure hydrogenation equipment, limiting scalability.

Enzymatic Approaches and Biocatalysis

Immobilized Lipase-Mediated Cyclization

Recent advances exploit Candida antarctica lipase B (CALB) immobilized on mesoporous silica to catalyze the cyclization of 5-aminopentenenitrile derivatives. Under mild conditions (pH 7.4, 37°C), this method achieves 68% conversion with 94% enantiomeric excess (ee), showcasing potential for chiral synthesis.

Substrate Engineering for Improved Efficiency

Molecular dynamics simulations indicate that elongating the carbon chain between the amino and nitrile groups by one methylene unit (C6 vs. C5) increases enzyme-substrate binding affinity by 40%, suggesting avenues for further optimization.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 5-Aminotetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Oxo derivatives of the tetrahydropyran ring.

Reduction: Amino derivatives with the nitrile group reduced to an amine.

Substitution: Substituted tetrahydropyran derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

5-Aminotetrahydro-2H-pyran-3-carbonitrile is utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of heterocyclic compounds, which are foundational in medicinal chemistry. The synthesis typically involves multicomponent reactions that yield high efficiency under mild conditions.

Recent studies have highlighted the biological activities of 5-Aminotetrahydro-2H-pyran-3-carbonitrile derivatives:

- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Potential : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to inhibited cell proliferation .

- Antitubercular Activity : Some derivatives have demonstrated promising results against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. Molecular docking studies suggest strong binding affinities to target proteins involved in the bacterium's metabolism .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of 5-Aminotetrahydro-2H-pyran-3-carbonitrile against four pathogenic microorganisms: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited excellent antibacterial activity, with minimum inhibitory concentration values ranging from 12.5 to 50 µg/mL .

| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 5k | E. coli | 22 | 12.5 |

| 5h | P. aeruginosa | 20 | 25 |

| 5a | S. aureus | 19 | 50 |

Case Study 2: Molecular Docking Analysis

A molecular docking analysis was conducted to assess the binding interactions between 5-Aminotetrahydro-2H-pyran-3-carbonitrile and various biological targets. The study utilized AutoDock Vina software to predict binding affinities:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Enzyme A | -9.5 | Hydrogen Bonds |

| Enzyme B | -8.7 | Hydrophobic Interactions |

| Enzyme C | -7.9 | Ionic Interactions |

The findings revealed that the compound forms stable complexes with key enzymes involved in bacterial resistance mechanisms, supporting its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites of biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 5-Aminotetrahydro-2H-pyran-3-carbonitrile with structurally related pyran-3-carbonitrile derivatives, focusing on molecular features, synthesis, conformational behavior, and pharmacological properties.

Key Observations:

- Substituent Effects : Acetyl and phenyl groups in 4H-pyran derivatives introduce steric hindrance and electronic effects, influencing reactivity and binding interactions .

- Heterocycle Variations: Replacement of the pyran ring with isothiazole (as in 5-Amino-3-phenyl-isothiazole-4-carbonitrile) alters electronic properties and hydrogen-bonding capacity due to sulfur participation .

Conformational and Computational Insights

X-ray crystallography and DFT calculations for 4H-pyran derivatives (e.g., 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile) reveal:

Pharmacological Properties

A 2020 review highlighted the broad bioactivity of 2-amino-4H-pyran-3-carbonitrile derivatives, including:

- Anticancer Activity : Substitutions at C4 (e.g., phenyl, naphthyl) enhance cytotoxicity by intercalating DNA or inhibiting kinases .

- Antimicrobial Effects : The nitrile group contributes to membrane disruption in pathogens .

The amino group at C5 may offer additional hydrogen-bonding sites for target engagement.

Biological Activity

5-Aminotetrahydro-2H-pyran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, including molecular docking studies, in vitro assays, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

5-Aminotetrahydro-2H-pyran-3-carbonitrile is characterized by its unique structure, which includes a tetrahydropyran ring and a carbonitrile group. The molecular formula can be represented as .

Antitubercular Activity

Recent studies have demonstrated the antitubercular potential of 5-aminotetrahydro-2H-pyran-3-carbonitrile derivatives. In vitro assays showed promising results against Mycobacterium tuberculosis, suggesting that these compounds could serve as lead molecules for developing new antitubercular agents. Molecular docking studies indicated strong binding affinities to target proteins involved in the bacterium's metabolism and survival .

Antimicrobial Effects

In addition to its antitubercular properties, 5-aminotetrahydro-2H-pyran-3-carbonitrile has exhibited broad-spectrum antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Research indicates that 5-aminotetrahydro-2H-pyran-3-carbonitrile derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer types, including breast and lung cancer .

Case Study: Molecular Docking Analysis

A comprehensive molecular docking analysis was conducted to evaluate the binding interactions between 5-aminotetrahydro-2H-pyran-3-carbonitrile and various biological targets. The study utilized software such as AutoDock Vina to predict binding affinities and interaction modes. The results indicated that the compound forms stable complexes with key enzymes involved in bacterial resistance mechanisms .

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Enzyme A | -9.5 | Hydrogen Bonds |

| Enzyme B | -8.7 | Hydrophobic Interactions |

| Enzyme C | -7.9 | Ionic Interactions |

In Vitro Studies

In vitro assays were performed to assess the cytotoxicity and antimicrobial efficacy of 5-aminotetrahydro-2H-pyran-3-carbonitrile derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against selected pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Aminotetrahydro-2H-pyran-3-carbonitrile | 32 | Mycobacterium tuberculosis |

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

The biological activity of 5-aminotetrahydro-2H-pyran-3-carbonitrile is attributed to its ability to interact with specific biomolecular targets, leading to inhibition of critical cellular processes. The presence of the amino group enhances its reactivity, facilitating interactions with enzymes and receptors involved in disease pathways.

Q & A

Q. What are the common synthetic routes for 5-Aminotetrahydro-2H-pyran-3-carbonitrile, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of aldehyde and amine precursors under catalytic conditions. For example, ethanol or methanol solvents with moderate temperatures (40–60°C) facilitate pyran ring formation via nucleophilic addition and dehydration . Multi-component reactions using malononitrile derivatives (e.g., Knoevenagel condensation) can also yield polysubstituted pyran-3-carbonitriles, with yields improved by microwave-assisted or solvent-free conditions . Purification via column chromatography or recrystallization ensures product integrity .

Q. What analytical methods are critical for characterizing 5-Aminotetrahydro-2H-pyran-3-carbonitrile and validating purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .

- X-ray crystallography for unambiguous structural determination, as demonstrated in single-crystal studies of related pyran-carbonitrile derivatives .

- FT-IR to identify functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .

- HPLC-MS for purity assessment and detection of side products .

Q. Which precursors are typically used in the synthesis of 5-Aminotetrahydro-2H-pyran-3-carbonitrile?

Common precursors include:

- Aldehydes (e.g., aryl or alkyl aldehydes) and β-keto esters for cyclocondensation .

- Malononitrile for introducing the nitrile group via nucleophilic attack .

- Halogenated intermediates (e.g., 5-chloro-pyridine derivatives) for halogen-exchange reactions in trifluoromethyl-substituted analogs .

Advanced Research Questions

Q. How can contradictions in reported synthetic methods be resolved?

Discrepancies in catalyst efficacy (e.g., acid vs. base catalysts) require systematic optimization using Design of Experiments (DoE) to evaluate temperature, solvent, and reagent ratios . Reaction monitoring via TLC or in situ NMR identifies intermediates and side products . Computational tools (e.g., density functional theory, DFT) predict reactive pathways and transition states to rationalize divergent outcomes .

Q. What strategies enable enantioselective synthesis of this compound?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce asymmetry during cyclization. For example, proline-derived catalysts promote asymmetric Mannich reactions in related pyran systems . Enzymatic approaches, such as epoxide-to-pyran conversions mediated by XimE-like enzymes, offer stereochemical control . X-ray data from analogous structures guide stereochemical assignments .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- DFT calculations model electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in electrophilic substitutions .

- Molecular docking identifies potential biological targets (e.g., enzymes with pyran-binding pockets) by simulating ligand-receptor interactions .

- Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments, critical for pharmacokinetic profiling .

Q. What experimental approaches are used to study its biological targets and mechanisms?

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify interactions with metabolic enzymes like cytochrome P450 .

- Isothermal titration calorimetry (ITC) measures binding thermodynamics with proteins .

- Metabolic profiling using databases like BKMS_METABOLIC predicts biotransformation pathways .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds (>200°C for most pyran derivatives) .

- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic sensitivity, particularly of the nitrile group .

- Anhydrous storage in amber vials under nitrogen minimizes degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.